5-Methoxycarbonyl Deferasirox
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[2-(4-carboxyphenyl)-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]-4-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O6/c26-17-4-2-1-3-15(17)19-23-20(16-11-13(22(30)31)7-10-18(16)27)25(24-19)14-8-5-12(6-9-14)21(28)29/h1-11,26-27H,(H,28,29)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUPKLBTSCCXLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=N2)C3=C(C=CC(=C3)C(=O)O)O)C4=CC=C(C=C4)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Reaction Pathways of 5 Methoxycarbonyl Deferasirox
Established Synthetic Routes for 5-Methoxycarbonyl Deferasirox
The primary and most recognized method for synthesizing this compound involves the condensation of a benzoxazinone (B8607429) intermediate with a substituted hydrazine (B178648). This approach is analogous to the synthesis of Deferasirox itself, with the modification of using a methyl ester derivative of the hydrazine component.
A common synthetic pathway starts with the reaction of salicylic (B10762653) acid and salicylamide (B354443) to form the intermediate 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one. This intermediate is then reacted with methyl 4-hydrazinobenzoate to yield this compound.
Table 1: Key Reactants in the Established Synthesis of this compound
| Reactant | Chemical Name | Role |
| Salicylic Acid | 2-Hydroxybenzoic acid | Precursor for the benzoxazinone ring |
| Salicylamide | 2-Hydroxybenzamide | Precursor for the benzoxazinone ring |
| Methyl 4-hydrazinobenzoate | Provides the substituted phenyl-1,2,4-triazole moiety with the methoxycarbonyl group |
Mechanistic Investigations of Key Reaction Steps
The key reaction step in the synthesis of this compound is the cyclization reaction between 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one and methyl 4-hydrazinobenzoate. The reaction proceeds through a nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the benzoxazinone ring. This is followed by an intramolecular cyclization and dehydration to form the stable 1,2,4-triazole (B32235) ring. The reaction is typically carried out in a suitable solvent under reflux conditions. The mechanism involves the formation of a tetrahedral intermediate, which then undergoes ring opening and subsequent ring closure to form the triazole heterocycle.
Optimization Strategies for Synthetic Efficiency and Yield
To enhance the efficiency and yield of this compound synthesis, various optimization strategies have been explored. These include the careful selection of solvents, reaction temperature, and catalysts. For instance, the initial formation of the benzoxazinone intermediate can be optimized by using dehydrating agents or by performing the reaction under conditions that facilitate the removal of water. In the subsequent cyclization step, the choice of solvent can influence the reaction rate and the purity of the final product. Alcohols such as ethanol (B145695) are commonly used. The reaction temperature is also a critical parameter, with reflux conditions generally being employed to drive the reaction to completion.
Precursor Chemistry and Intermediate Compound Transformations
Synthesis of Advanced Synthetic Intermediates
A pivotal intermediate in the synthesis is 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one. This compound is typically synthesized by the condensation of salicylic acid and salicylamide. Another key precursor is methyl 4-hydrazinobenzoate, which can be prepared from 4-aminobenzoic acid through diazotization followed by reduction, and subsequent esterification.
An alternative approach involves the synthesis of a dibromo-triazole intermediate, methyl 4-(3,5-dibromo-1H-1,2,4-triazol-1-yl)benzoate. This intermediate can then undergo a Suzuki coupling reaction with (2-methoxyphenyl)boronic acid, followed by demethylation to yield the final product.
Table 2: Key Intermediates in the Synthesis of this compound
| Intermediate | Chemical Name | Role |
| 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one | Key heterocyclic intermediate | |
| Methyl 4-hydrazinobenzoate | Key hydrazine precursor | |
| Methyl 4-(3,5-dibromo-1H-1,2,4-triazol-1-yl)benzoate | Intermediate for Suzuki coupling route |
Stereochemical Considerations in Synthetic Design
The molecular structure of this compound is achiral, meaning it does not have a stereocenter and therefore does not exist as different stereoisomers. As a result, stereochemical considerations are not a primary concern in its synthetic design. The synthetic routes focus on achieving the correct regiochemistry and high yields of the desired constitutional isomer.
Advanced Spectroscopic and Chromatographic Characterization of 5 Methoxycarbonyl Deferasirox
Comprehensive Structural Elucidation Techniques
Structural elucidation is fundamental to confirming the identity and purity of a chemical compound. A combination of mass spectrometry, nuclear magnetic resonance, and vibrational spectroscopy provides a complete picture of the molecular structure.
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For 5-Methoxycarbonyl Deferasirox, with a molecular formula of C₂₃H₁₇N₃O₆, HRMS would be used to confirm its exact mass. axios-research.com
The analysis, typically using electrospray ionization (ESI), would yield a protonated molecular ion [M+H]⁺. The theoretical exact mass of this ion allows for the unambiguous confirmation of the compound's elemental formula, distinguishing it from other isobaric species.
Furthermore, tandem mass spectrometry (MS/MS) provides insight into the compound's structure through controlled fragmentation. The fragmentation pattern is predictable based on the functional groups present. Key fragmentation pathways for the [M+H]⁺ ion of this compound would likely involve the neutral loss of small molecules or cleavage at the weakest bonds. Aromatic compounds and phenols typically show prominent molecular ion peaks and characteristic fragmentation patterns involving the aromatic rings. whitman.eduyoutube.comslideshare.netdocbrown.info
Predicted Fragmentation Profile for this compound:
| Predicted Fragment Ion (m/z) | Likely Neutral Loss | Structural Origin |
| 400.10 | Loss of OCH₃ (Methanol) | Cleavage of the methoxy group from the ester. |
| 372.11 | Loss of COOCH₃ (Methyl formate) | Cleavage of the entire methoxycarbonyl group. |
| 387.12 | Loss of CO₂ (Carbon Dioxide) | Decarboxylation of the benzoic acid moiety. |
| 326.10 | Cleavage of the triazole ring | Fragmentation of the heterocyclic core. |
| 121.03 | - | Fragment corresponding to the carboxyphenyl group. |
| 121.05 | - | Fragment corresponding to the hydroxyphenyl group. |
This table is based on theoretical fragmentation patterns of similar aromatic ester and phenol-containing structures.
Multi-dimensional Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments would be required for the complete structural assignment of this compound.
¹H NMR: This would reveal the number of different types of protons and their chemical environments. The spectrum would be expected to show distinct signals for the aromatic protons on the three phenyl rings, the phenolic hydroxyl protons, and a characteristic singlet for the methyl ester protons.
¹³C NMR: This spectrum would show signals for all unique carbon atoms, including the carbonyl carbons of the ester and acid, the carbons of the aromatic rings, and the triazole ring carbons. researchgate.net
2D NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded protons and carbons. Heteronuclear Multiple Bond Correlation (HMBC) would establish long-range (2-3 bond) correlations, which is crucial for piecing together the molecular fragments and confirming the substitution pattern on the aromatic rings. mdpi.com
Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups:
| Group | Nucleus | Predicted Chemical Shift (ppm) | Rationale |
| Phenolic Hydroxyl | ¹H | 9.5 - 11.0 | Acidic proton, often broad. |
| Aromatic Protons | ¹H | 6.8 - 8.5 | Complex multiplets depending on substitution. |
| Methyl Ester | ¹H | ~3.9 | Singlet in a typical ester environment. |
| Aromatic Carbons | ¹³C | 115 - 160 | Range for substituted phenyl and triazole carbons. nih.govnepjol.info |
| Carbonyl (Ester) | ¹³C | 165 - 175 | Typical range for ester carbonyls. |
| Carbonyl (Acid) | ¹³C | 168 - 180 | Typical range for carboxylic acid carbonyls. |
This table provides estimated chemical shift ranges based on analogous structures.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of functional groups within a molecule.
The IR spectrum of this compound would be dominated by characteristic absorption bands. A very broad band from approximately 2500-3300 cm⁻¹ would indicate the O-H stretching of the hydrogen-bonded carboxylic acid. stmarys-ca.edudocbrown.info Strong, sharp peaks would appear in the carbonyl region (1680-1750 cm⁻¹), corresponding to the C=O stretching vibrations of the benzoic acid and the newly introduced methyl ester. researchgate.net The region from 1400-1600 cm⁻¹ would show multiple bands due to the C=C stretching of the aromatic rings. docbrown.info
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings, which may be weak in the IR spectrum. researchgate.net
Predicted Vibrational Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Phenolic O-H | Stretch | 3200 - 3600 (Sharp) | IR |
| Carboxylic Acid O-H | Stretch | 2500 - 3300 (Broad) | IR |
| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |
| Ester C=O | Stretch | ~1730 | IR |
| Carboxylic Acid C=O | Stretch | ~1700 | IR |
| Aromatic C=C | Stretch | 1400 - 1600 | IR, Raman |
| Ester C-O | Stretch | 1100 - 1300 | IR |
Development and Validation of Chromatographic Analytical Methods
Chromatographic methods are essential for separating the compound from impurities and for quantifying its presence in a sample. synthinkchemicals.com
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the standard method for assessing the purity and quantifying Deferasirox and its related substances. innovareacademics.injddtonline.inforesearchgate.net A similar approach would be used to develop a robust analytical method for this compound.
The development process involves optimizing several parameters to achieve good resolution, peak shape, and a reasonable run time. ijpsjournal.com
Typical HPLC Method Parameters:
| Parameter | Description |
| Column | A C18 stationary phase is commonly used for separating aromatic compounds. |
| Mobile Phase | A gradient mixture of an aqueous solvent (e.g., water with a pH modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol). innovareacademics.in |
| Flow Rate | Typically around 1.0 mL/min for a standard 4.6 mm ID column. |
| Detection | UV detection at a wavelength of maximum absorbance for the compound, likely around 254 nm or 247 nm. innovareacademics.ingoogleapis.com |
| Column Temperature | Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducibility. |
Once developed, the method must be validated according to the International Council on Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. innovareacademics.in
HPLC Method Validation Parameters:
| Parameter | Purpose |
| Specificity | To ensure the method can accurately assess the analyte in the presence of impurities or degradation products. |
| Linearity | To demonstrate a proportional relationship between the detector response and the analyte concentration over a defined range. |
| Accuracy | To determine the closeness of the measured value to the true value, often assessed by recovery studies. |
| Precision | To measure the degree of scatter between a series of measurements (assessed at repeatability and intermediate precision levels). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. |
Method Development for Enhanced Separation and Sensitivity
The development of a robust high-performance liquid chromatography (HPLC) method is fundamental for the accurate analysis of this compound, particularly in the presence of the active pharmaceutical ingredient (API), Deferasirox, and other related substances. The primary goal is to achieve optimal separation (resolution) and high sensitivity for the detection of trace amounts of this compound.
Method development typically involves a systematic approach to optimize various chromatographic parameters. A common starting point is reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity.
Key Optimized Parameters for HPLC Method Development:
| Parameter | Typical Conditions and Rationale |
| Stationary Phase (Column) | C18 (octadecyl silane) columns are widely used due to their versatility and ability to separate a broad range of non-polar to moderately polar compounds. Columns with a particle size of 5 µm and dimensions of 150 mm x 4.6 mm are common choices. |
| Mobile Phase | A gradient elution is often preferred over isocratic elution to achieve better separation of compounds with varying polarities. A typical mobile phase consists of an aqueous component (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The gradient is programmed to increase the proportion of the organic solvent over time, allowing for the elution of more strongly retained components. |
| Flow Rate | A flow rate of 1.0 mL/min is a standard starting point, which can be adjusted to optimize separation efficiency and analysis time. |
| Column Temperature | Maintaining a constant column temperature, often around 40°C, is crucial for reproducible retention times and peak shapes. |
| Injection Volume | Typically, a small injection volume (e.g., 10 µL) is used to prevent column overloading and maintain peak sharpness. |
The sensitivity of the method can be enhanced by optimizing the detector settings and ensuring a low baseline noise. The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that are determined during method validation to ensure the method is sensitive enough for its intended purpose, which is often the detection of impurities at very low levels.
Advanced Detector Applications (e.g., UV-Vis, DAD, MS)
The choice of detector is critical for the selective and sensitive detection of this compound. Modern HPLC systems are often equipped with a suite of advanced detectors that can be used in series to provide comprehensive information about the analyte.
UV-Vis and Diode Array Detectors (DAD): Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used detection method in HPLC. A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, offers the advantage of acquiring the entire UV-Vis spectrum of the eluting compounds simultaneously. This allows for the determination of the wavelength of maximum absorbance (λmax) for this compound, which is crucial for achieving the highest sensitivity. The λmax for Deferasirox and its related compounds is typically in the range of 245-254 nm. innovareacademics.in By monitoring at the λmax, the signal-to-noise ratio is maximized. Furthermore, the spectral data from a DAD can be used to assess peak purity and to tentatively identify compounds based on their UV spectra.
Mass Spectrometry (MS): Mass spectrometry is a powerful detection technique that provides information about the molecular weight and structure of the analyte. When coupled with HPLC (LC-MS), it offers a high degree of specificity and sensitivity. Electrospray ionization (ESI) is a common ionization technique used for polar molecules like this compound. The mass spectrometer can be operated in different modes, such as full scan mode to obtain the mass spectrum of the compound, or selected ion monitoring (SIM) mode to achieve very high sensitivity for quantitative analysis. For structural elucidation, tandem mass spectrometry (MS/MS) can be employed to fragment the molecule and analyze the resulting fragment ions, providing valuable structural information. The molecular weight of this compound can be confirmed by detecting its molecular ion peak.
Illustrative Spectroscopic Data for this compound:
| Spectroscopic Technique | Parameter | Illustrative Value |
| UV-Vis (DAD) | λmax | ~250 nm |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ (protonated molecule) | m/z (mass-to-charge ratio) corresponding to the molecular weight + 1 |
Gas Chromatography (GC) for Volatile Component Analysis (if applicable)
Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds. While this compound itself is a relatively non-volatile molecule and therefore not suitable for direct GC analysis without derivatization, GC can be a valuable tool for the analysis of volatile impurities that may be present from the synthesis process.
Potential volatile components that could be monitored by GC include residual solvents used in the synthesis of Deferasirox and its intermediates. Common solvents might include methanol, ethanol (B145695), and dichloromethane. jddtonline.info The analysis of residual solvents is a critical aspect of pharmaceutical quality control.
A typical GC method for residual solvent analysis would involve:
Headspace Sampling: This is a common technique where the sample is heated in a sealed vial, and the vapor phase (headspace) containing the volatile solvents is injected into the GC.
GC Column: A capillary column with a suitable stationary phase (e.g., a polyethylene glycol or polydimethylsiloxane-based phase) is used for separation.
Detector: A Flame Ionization Detector (FID) is commonly used for the detection of organic solvents due to its high sensitivity and wide linear range.
Orthogonal Chromatographic Techniques for Comprehensive Impurity Profiling
To ensure a comprehensive impurity profile and to increase the confidence in the analytical results, it is often necessary to employ orthogonal chromatographic techniques. Orthogonal methods are based on different separation mechanisms, which increases the likelihood of detecting any co-eluting impurities that might be missed by a single method. researchgate.net
For a primary RP-HPLC method that separates based on hydrophobicity, an orthogonal method could be one that separates based on a different property, such as polarity or charge.
Examples of Orthogonal Chromatographic Techniques:
| Primary Method | Orthogonal Method | Principle of Separation |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) | HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of water. This is effective for separating polar compounds that are poorly retained in RP-HPLC. |
| Reversed-Phase HPLC (RP-HPLC) | Ion-Exchange Chromatography (IEC) | IEC separates molecules based on their net charge. This can be useful for separating acidic or basic impurities from the main compound. |
| Reversed-Phase HPLC (RP-HPLC) | Supercritical Fluid Chromatography (SFC) | SFC uses a supercritical fluid (often carbon dioxide) as the mobile phase. It offers different selectivity compared to liquid chromatography and can be considered orthogonal to RP-HPLC. |
By developing and validating two orthogonal methods, a more complete picture of the impurity profile of this compound can be obtained. This approach is a key component of a robust analytical control strategy for ensuring the purity of pharmaceutical substances.
Biochemical and Molecular Interactions of 5 Methoxycarbonyl Deferasirox in Vitro and Preclinical Focus
Theoretical and Experimental Studies of Metal Chelation Properties
5-Methoxycarbonyl Deferasirox is a derivative of Deferasirox, an established iron chelator, where the carboxyl group on the benzoic acid ring has been converted to a methyl ester. The metal-chelating activity of this class of molecules is dictated by the tridentate binding site composed of two phenolic hydroxyl groups and a nitrogen atom from the adjacent triazole ring. As the ester modification is structurally distant from this chelating moiety, the fundamental coordination chemistry of this compound is expected to closely mirror that of the parent compound, Deferasirox.
Based on extensive studies of Deferasirox, the ligand-to-metal binding stoichiometry is primarily determined by the charge and coordination preferences of the metal ion. For the clinically relevant ferric iron (Fe³⁺), Deferasirox forms a stable 2:1 complex, where two tridentate Deferasirox molecules coordinate a single iron ion. nih.govmdpi.com This results in a thermodynamically stable octahedral complex. nih.gov The affinity for other metal ions has also been characterized; for instance, with cupric ions (Cu²⁺), a 1:1 stoichiometry is typically observed. mdpi.com Given the identical binding site, this compound is predicted to exhibit the same stoichiometric relationship with these metal ions.
Deferasirox demonstrates a very high binding affinity for Fe³⁺, which is essential for its function in removing excess iron from the body. mdpi.com This high affinity allows it to compete for iron that is loosely bound in the body, such as in ferritin, but not from functionally important proteins like hemoglobin. The affinity for other metals, such as zinc and copper, is considerably lower. nih.gov
Table 1: Predicted Metal Chelation Properties of this compound (Based on Deferasirox Data)
| Metal Ion | Ligand:Metal Stoichiometry | Complex Stability | Relative Affinity |
|---|---|---|---|
| Iron (Fe³⁺) | 2:1 | High | Very High |
| Copper (Cu²⁺) | 1:1 | Moderate | Lower than Fe³⁺ |
| Zinc (Zn²⁺) | - | Low | Low |
The coordination of this compound with Iron(III) is anticipated to form a stable, neutral complex, similar to Deferasirox. Each of the two ligand molecules acts in a tridentate fashion, donating electrons from two phenolate oxygens and one triazole nitrogen to the central Fe³⁺ ion. This arrangement satisfies the coordination sphere of the iron, leading to a stable octahedral geometry. The formation of this stable complex is crucial for its biological activity, as it renders the iron inert and facilitates its excretion from the body. nih.gov The stability of the Deferasirox-iron complex is high across a range of physiological pH values.
In Vitro Biotransformation and Metabolic Pathways
As a methyl ester derivative, the primary metabolic fate of this compound in a biological system is expected to involve initial hydrolysis of the ester bond to yield the active parent drug, Deferasirox. Subsequent biotransformation would then follow the well-characterized metabolic pathways of Deferasirox.
While direct enzymatic studies on this compound are not extensively reported, the biotransformation can be inferred from its structure and the known metabolism of its parent compound. The initial and most significant metabolic step is predicted to be the rapid hydrolysis of the methyl ester group by carboxylesterases, which are abundant in the liver, plasma, and other tissues, to form Deferasirox.
Once Deferasirox is formed, it undergoes further metabolism, primarily in the liver. In vitro studies using human liver microsomes have established that Deferasirox is a substrate for UDP-glucuronosyltransferases (UGTs), with UGT1A1 being the main enzyme responsible for its glucuronidation. nih.gov A smaller fraction of Deferasirox is metabolized through oxidative pathways catalyzed by cytochrome P450 (CYP) enzymes. nih.gov
Following the initial enzymatic hydrolysis, the principal metabolite of this compound would be Deferasirox itself. Further metabolism of Deferasirox, as identified in in vitro systems, leads to several key metabolites:
Acyl Glucuronide (M3): This is the major metabolite, formed by the UGT-mediated conjugation of glucuronic acid to the carboxylic acid group of Deferasirox.
Hydroxylated Metabolites: Minor metabolites are formed through oxidation by CYP enzymes, leading to hydroxylated forms of the parent compound.
Table 2: Predicted In Vitro Metabolic Pathway of this compound
| Step | Precursor Compound | Primary Enzyme(s) | Resulting Metabolite(s) |
|---|---|---|---|
| 1. Hydrolysis | This compound | Carboxylesterases | Deferasirox |
| 2. Glucuronidation | Deferasirox | UGT1A1 | Deferasirox Acyl Glucuronide |
| 3. Oxidation | Deferasirox | Cytochrome P450s | Hydroxylated Deferasirox |
In addition to enzymatic conversion, ester compounds can undergo non-enzymatic chemical hydrolysis. In aqueous biological matrices at physiological pH, the ester bond of this compound may be susceptible to slow hydrolysis to form Deferasirox and methanol. However, this chemical degradation pathway is generally significantly slower than the rapid and efficient hydrolysis mediated by esterase enzymes. Therefore, in a biological context, enzymatic conversion is considered the predominant pathway for its transformation.
No Information Available on this compound
Extensive searches of scientific literature and databases have yielded no specific information on the chemical compound “this compound.” Consequently, it is not possible to provide an article detailing its biochemical and molecular interactions, cellular disposition, preclinical pharmacokinetics, or structure-activity relationships as requested.
The available research focuses overwhelmingly on the parent compound, Deferasirox, and some of its other derivatives. However, there is no mention or data pertaining to a "5-Methoxycarbonyl" variant of Deferasirox in the context of:
In Vitro Cellular Disposition and Subcellular Localization: No studies were found investigating the cellular uptake mechanisms or intracellular distribution of this compound.
Preclinical Pharmacokinetics: There is no available data from non-human animal models on the absorption, distribution, excretion, or clearance of this specific compound.
Structure-Activity Relationship (SAR) Studies: While SAR studies exist for other Deferasirox-related chemical series, none were identified that include or discuss a derivative with a methoxycarbonyl group at the 5-position.
Therefore, the requested article cannot be generated due to the absence of scientific information on the subject compound.
Structure-Activity Relationship (SAR) Studies for Related Chemical Series
Impact of Structural Modifications on In Vitro Biochemical Activities
The structural modification of the carboxylic acid moiety of Deferasirox to a methoxyethyl amide has been investigated to alter the physicochemical properties of the parent drug, potentially influencing its biochemical activity. This modification results in a compound with increased lipophilicity, which may affect its cellular uptake and intracellular distribution.
The synthesis of methoxy-modified Deferasirox (mDef) involves the reaction of Deferasirox with 2-methoxyethylamine. In a typical synthesis, Deferasirox is dissolved in chloroform with triethylamine, followed by the addition of 1-hydroxybenzotriazole and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) at 0°C. Subsequently, 2-methoxyethylamine is added, and the reaction proceeds for several hours at room temperature rsc.org. The resulting compound, mDef, has a molecular formula of C₂₄H₂₂N₄O₄ rsc.org.
A crucial aspect of Deferasirox and its derivatives is their ability to chelate iron. The iron-chelating efficiency of mDef has been evaluated using a calcein fluorescence assay. In this assay, the fluorescence of calcein is quenched by iron(II), and the addition of a chelator restores fluorescence by sequestering the iron. Studies have shown that methoxy-modified Deferasirox effectively restores calcein fluorescence, indicating that the structural modification of the carboxyl group does not impair its iron-chelating capability researchgate.net.
The in vitro anticancer effects of methoxy-modified Deferasirox have been assessed against various cancer cell lines. The cytotoxicity of mDef was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The half-maximal inhibitory concentration (IC₅₀) values for mDef against PC-3 (prostate cancer) and HepG2 (liver cancer) cell lines were found to be in the micromolar to submicromolar range, demonstrating potent antiproliferative activity rsc.org. These findings suggest that the modification of the carboxyl group can lead to derivatives with significant anticancer properties rsc.orgnih.gov.
The table below summarizes the in vitro cytotoxicity of methoxy-modified Deferasirox (mDef) compared to the parent compound, Deferasirox (Def).
| Compound | Cell Line | IC₅₀ (µM) rsc.org |
| Deferasirox (Def) | PC-3 | Data not specified |
| Methoxy-modified Deferasirox (mDef) | PC-3 | ~ 10 |
| Deferasirox (Def) | HepG2 | Data not specified |
| Methoxy-modified Deferasirox (mDef) | HepG2 | ~ 20 |
Note: The IC₅₀ values are approximated from graphical data presented in the source.
The increased lipophilicity of mDef compared to Deferasirox may contribute to its enhanced cellular uptake, leading to its observed cytotoxic effects rsc.org.
Computational Chemistry and Molecular Modeling for Ligand-Target Interactions
As of the current literature review, specific computational chemistry and molecular modeling studies focusing exclusively on this compound or the closely related methoxy-modified Deferasirox (mDef) and their interactions with specific biological targets are not extensively available.
However, molecular modeling and docking studies have been performed on the parent compound, Deferasirox, and other derivatives to elucidate their binding modes with various targets. These studies provide a foundational understanding of the potential interactions of modified versions of the molecule. For instance, molecular docking studies of Deferasirox and its derivatives have been conducted to explore their chelation interactions and inhibition constants with targets like JMJD2A, a histone demethylase nih.gov. Furthermore, docking and molecular dynamics simulations have been used to model the interaction of Deferasirox with the anti-apoptotic protein Mcl-1, revealing its binding in the P2/P3 pockets of the protein researchgate.netnih.gov.
These computational approaches have been instrumental in understanding the structure-activity relationships of Deferasirox derivatives in a general sense. They highlight the importance of key functional groups for target binding and the potential impact of structural modifications on the inhibitory activity of these compounds. While direct computational data for this compound is lacking, the methodologies applied to its parent compound and other analogs could be readily employed to predict its binding modes and affinities with relevant biological targets, thereby guiding further experimental studies.
Role in Pharmaceutical Impurity Profiling and Quality Control
Significance of 5-Methoxycarbonyl Deferasirox as an Impurity of Deferasirox
This compound is a key process-related impurity in the synthesis of Deferasirox. tandfonline.com As an organic impurity, it is a substance that is structurally related to the drug product and can arise during the synthesis or purification processes. gmpinsiders.com The identification and control of such impurities are mandated by regulatory bodies worldwide, with guidelines like those from the International Council for Harmonisation (ICH) providing a framework for acceptable limits. gmpinsiders.comeuropa.eugmp-compliance.org The presence of impurities, even in small amounts, can potentially impact the quality, safety, and efficacy of the final drug product. daicelpharmastandards.com Therefore, understanding the origin and formation of this compound is essential for the robust manufacturing of Deferasirox.
Impurities in an API can originate from various sources, including starting materials, intermediates, reagents, and side reactions that occur during the manufacturing process. daicelpharmastandards.com The synthesis of Deferasirox is a multi-step chemical process. europa.eugeneesmiddeleninformatiebank.nl One common synthetic route involves the use of 4-hydrazinobenzoic acid or its derivatives. researchgate.net
This compound is primarily formed as a process-related impurity, likely resulting from an incomplete hydrolysis step during the synthesis. If methyl 4-hydrazinobenzoate is used as a starting material or an intermediate, the final step of the synthesis is typically the saponification (hydrolysis) of the methyl ester group to the carboxylic acid of Deferasirox. If this reaction does not proceed to completion, the unreacted methyl ester remains in the reaction mixture, leading to the presence of this compound as an impurity in the final API.
Another potential origin is the presence of the corresponding methyl ester impurity in the 4-hydrazinobenzoic acid starting material. The control of starting materials and intermediates is therefore a critical step in minimizing the formation of such process-related impurities.
Forced degradation studies are crucial in drug development to understand the stability of a drug substance and to identify potential degradation products that could form under various stress conditions. researchgate.netresearchgate.net Deferasirox has been subjected to stress conditions including acid and base hydrolysis, oxidation, photolysis, and thermal degradation. researchgate.netresearchgate.netijpsonline.com These studies help to establish the intrinsic stability of the drug and support the development of stability-indicating analytical methods. ijpsonline.com
While significant degradation of Deferasirox has been observed under acidic stress hydrolysis, the specific formation of this compound as a degradant is not prominently reported in this context. researchgate.netresearchgate.net It is primarily considered a process-related impurity from the synthesis rather than a degradation product. tandfonline.com However, understanding all potential pathways, including degradation, is vital for a comprehensive impurity profile. The focus remains on controlling its formation during synthesis.
Application as a Reference Standard in Drug Development
Reference standards are highly characterized materials used to ensure the identity, purity, quality, and strength of drug substances and products. The availability of a well-characterized reference standard for this compound is indispensable for the pharmaceutical industry. daicelpharmastandards.comsynthinkchemicals.com These standards are used for method development, validation, and routine quality control, ensuring that the level of this specific impurity in Deferasirox is accurately quantified and maintained below the qualification thresholds set by regulatory guidelines like ICH Q3A. europa.eusynthinkchemicals.comfda.gov
The quantification of impurities in Deferasirox is typically performed using sensitive and specific analytical techniques, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). researchgate.netjddtonline.infojddtonline.info The development and validation of these methods rely heavily on the use of impurity reference standards, including this compound.
During method development, the reference standard is used to:
Optimize Chromatographic Conditions: To achieve adequate separation (resolution) between Deferasirox, this compound, and other potential impurities. researchgate.netresearchgate.net
Confirm Peak Identity: To unequivocally identify the peak corresponding to this compound in the chromatogram of the API.
Once the method is developed, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. researchgate.netjddtonline.info The reference standard for this compound is essential for validating several key analytical performance parameters.
Table 1: Role of this compound Reference Standard in HPLC Method Validation
| Validation Parameter | Purpose | Role of Reference Standard |
|---|---|---|
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of other components, including impurities. | Used to spike the API sample to demonstrate that the analytical peak for the impurity is well-resolved from the main drug peak and other impurities. jddtonline.info |
| Linearity | To demonstrate a proportional relationship between the concentration of the impurity and the analytical response. | A series of dilutions of the reference standard are prepared and analyzed to construct a calibration curve. Correlation coefficients (r) greater than 0.999 are typically required. researchgate.netresearchgate.net |
| Accuracy | To determine the closeness of the test results to the true value. | The API is spiked with known amounts of the reference standard at different concentration levels. The recovery of the impurity is then calculated. Good recovery is typically within 98-102%. researchgate.netresearchgate.net |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Injections of a standard solution of the impurity are performed repeatedly to assess system precision. The Relative Standard Deviation (%RSD) should be within acceptable limits (e.g., <2.0%). researchgate.net |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Determined from the linearity curve of the reference standard, often based on the signal-to-noise ratio. |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Determined from the linearity curve of the reference standard. This is the lowest concentration at which the impurity can be reliably measured. researchgate.net |
The use of synthesized impurities as reference standards is a crucial part of this validation process, allowing for a comprehensive assessment of the analytical method's performance. researchgate.net
In a Good Manufacturing Practice (GMP) environment, validated analytical methods are used for the routine quality control (QC) of every batch of API. synthinkchemicals.com The reference standard for this compound plays a vital role in these QC and Quality Assurance (QA) protocols.
Batch Release Testing: Each batch of Deferasirox API is tested to quantify the level of this compound and other specified impurities. The reference standard is used to prepare a control solution for system suitability checks and for the accurate quantification of the impurity in the test sample. researchgate.net
Stability Studies: During stability testing of the API, the reference standard is used to monitor any potential increase in the level of this compound over time, although it is primarily a process-related impurity. daicelpharmastandards.com
Specification Setting: The specification for a new drug substance must include a list of impurities. fda.gov The selection of impurities to be included is based on those found in batches manufactured by the proposed commercial process. fda.gov this compound is a specified impurity for Deferasirox, with a defined acceptance criterion (limit) that must not be exceeded. synthinkchemicals.comfda.gov
Impurity Control Strategies in Active Pharmaceutical Ingredient (API) Manufacturing
A robust impurity control strategy is multifaceted and is designed based on a thorough understanding of the manufacturing process. The goal is to ensure that the level of this compound in the final Deferasirox API is consistently below the established specification limit.
Key elements of the control strategy include:
Control of Starting Materials: Sourcing high-purity starting materials, such as 4-hydrazinobenzoic acid, with strict limits on the corresponding methyl ester impurity is a primary control point.
Process Optimization and Control: The manufacturing process is carefully designed and controlled to minimize the formation of impurities. For this compound, this involves optimizing the hydrolysis (saponification) step to drive the reaction to completion. Key process parameters such as reaction time, temperature, and reagent concentration are critical and must be tightly controlled.
Purification Procedures: The manufacturing process includes one or more purification steps, such as recrystallization or chromatography, designed to effectively remove or "purge" impurities from the final product. europa.eu The solubility profile of this compound relative to Deferasirox is a key factor in developing an effective crystallization process for its removal.
In-Process Controls (IPCs): Testing is performed at critical points during the manufacturing process to monitor the progress of reactions and confirm the reduction of impurities to acceptable levels before proceeding to the next step. For example, an IPC test might be used to confirm the completion of the hydrolysis reaction.
Final API Specification: A stringent specification for the final Deferasirox API is established, which includes a specific limit for this compound. fda.gov This specification is the ultimate quality check, and every batch must comply with this limit before it can be released for use in the manufacture of the final drug product.
This comprehensive control strategy, underpinned by validated analytical methods and the use of qualified reference standards, ensures the consistent quality and purity of the Deferasirox API.
Future Research Directions and Translational Perspectives for 5 Methoxycarbonyl Deferasirox
Advanced Chemical Engineering Approaches for Sustainable Synthesis
The current laboratory-scale synthesis of 5-Methoxycarbonyl Deferasirox involves the esterification of Deferasirox in boiling methanol with a strong acid catalyst, such as concentrated sulfuric acid. tandfonline.com While effective for producing analytical quantities, this method aligns with traditional synthesis approaches. Future research is anticipated to focus on developing more sustainable and efficient synthetic routes, aligning with the principles of green chemistry.
Advanced chemical engineering strategies could offer significant improvements. The implementation of flow chemistry , for instance, could enable a continuous manufacturing process. This approach offers enhanced control over reaction parameters like temperature, pressure, and reaction time, which can lead to higher yields, improved purity, and a safer operational environment compared to batch processing.
Furthermore, the exploration of biocatalysis presents another innovative avenue. Utilizing enzymes to catalyze the esterification of Deferasirox could drastically reduce the reliance on harsh acidic catalysts and organic solvents, thereby minimizing environmental impact. The development of robust enzymatic processes for the synthesis of complex molecules like triazole derivatives is a growing field of interest. frontiersin.org The goal would be to establish a scalable, cost-effective, and environmentally benign manufacturing process suitable for producing high-purity this compound for its potential future applications.
Mechanistic Understanding of In Vitro Interactions at a Molecular Level
A fundamental aspect of future research will be to elucidate the molecular interactions of this compound, particularly its metal-chelating properties. The parent compound, Deferasirox, is a tridentate ligand that binds iron (Fe³⁺) with high affinity in a 2:1 ratio. tandfonline.com The introduction of a methoxycarbonyl group in place of the carboxylic acid moiety is expected to alter the molecule's electronic properties, solubility, and steric profile, which could significantly influence its binding kinetics and the stability of its metal complexes.
Detailed mechanistic studies will be crucial. Spectroscopic techniques , such as UV-Visible and Nuclear Magnetic Resonance (NMR) spectroscopy, can be employed to study the stoichiometry and stability of the complex formed between this compound and various metal ions. mdpi.comresearchgate.net These methods have been used to characterize the iron and copper complexes of Deferasirox, and similar approaches would be invaluable for its methyl ester derivative. mdpi.com
Computational modeling and Density Functional Theory (DFT) studies would provide deeper insights into the binding modes and energetics of interaction. Such theoretical studies have been successfully applied to Deferasirox to understand its chelation with iron as well as other metal ions like aluminum and gallium. Applying these computational tools to this compound would help predict its selectivity for different metal ions and guide the design of derivatives with tailored affinities.
Development of Novel Analytical Platforms for Enhanced Characterization
As this compound is primarily known as a process-related impurity of Deferasirox, robust analytical methods are essential for its detection and characterization. tandfonline.comdaicelpharmastandards.com Current characterization relies on a suite of standard spectroscopic and chromatographic techniques.
| Analytical Technique | Purpose | Observed Characteristics for this compound |
| ¹H NMR | Structural Elucidation | Presence of an additional singlet corresponding to the methyl group. tandfonline.com |
| ¹³C NMR | Structural Confirmation | Characteristic signal corresponding to the methyl carbon. tandfonline.com |
| Mass Spectrometry (MS) | Molecular Weight Determination | Shows a molecular ion peak corresponding to the expected mass. tandfonline.com |
| Infrared (IR) Spectroscopy | Functional Group Identification | Displays a characteristic carbonyl stretching frequency for the ester group. tandfonline.com |
| HPLC | Purity Assessment & Quantification | Used to separate and quantify the compound from Deferasirox and other related substances. semanticscholar.orgjddtonline.info |
Future research will likely focus on developing novel analytical platforms with enhanced sensitivity and specificity. The need to detect and quantify trace-level impurities in active pharmaceutical ingredients (APIs) drives the development of ultra-high-performance liquid chromatography (UHPLC) and hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . researchgate.net These advanced platforms offer lower detection limits and provide detailed structural information, which is critical for impurity profiling and ensuring the quality of the final drug product. researchgate.netscirp.org The development of such methods would be vital if this compound is to be explored for any biochemical or therapeutic application where precise quantification is necessary.
Potential Utility as a Chemical Probe in Biochemical Research
The Deferasirox scaffold is being explored as a platform for developing fluorescent chemical probes. nih.govacs.org Strategic functionalization of Deferasirox has led to derivatives that can detect biomarkers, such as specific enzymes, or act as sensors for metal ions. acs.orgutexas.edu These probes often leverage mechanisms like aggregation-induced emission (AIE) to produce a detectable signal. nih.gov
While this compound itself has not been reported as a fluorescent probe, its structure offers significant potential in this area. The methyl ester group could serve as a versatile chemical handle for further derivatization. It could be converted back to a carboxylic acid for conjugation or transformed into an amide to attach fluorophores, quenchers, or targeting moieties.
Alternatively, this compound could serve as an essential negative control in the development of new probes based on the Deferasirox scaffold. Because its primary metal-binding coordination site (the carboxylate group) is blocked, it could be used to verify that the signaling mechanism of a new probe is dependent on metal chelation. nih.gov This makes it a valuable tool for validating the function of novel sensors in complex biological systems.
Exploration of its Role in the Wider Context of Iron Chelator Chemistry Beyond its Primary Function
The field of iron chelator chemistry is expanding to explore therapeutic applications beyond iron overload, including roles in cancer therapy and the treatment of neurodegenerative diseases. nih.govnih.govnih.gov The antiproliferative activity of iron chelators stems from their ability to sequester iron, which is essential for the growth of rapidly dividing cancer cells. nih.govnih.gov
Future investigations could explore the potential of this compound in these areas. The esterification of the carboxyl group increases the lipophilicity of the molecule compared to Deferasirox. This modification could alter its cell membrane permeability and biodistribution, potentially leading to different biological activities. Studies on other Deferasirox derivatives have shown that modifying the core structure can enhance cytotoxicity against cancer cell lines and allow for targeted delivery to specific organelles like lysosomes. nih.govrsc.org
Furthermore, research into Deferasirox has indicated potential neuroprotective effects in models of hemorrhagic stroke and Alzheimer's disease, partly by reducing iron-mediated oxidative stress. nih.govmdpi.comresearchgate.net The modified properties of this compound may offer a different pharmacological profile that could be beneficial in these contexts. Its potential to interact with other biological targets or chelate other physiologically relevant metals also remains an open and intriguing area for future exploration. nief-upr.com
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing 5-Methoxycarbonyl Deferasirox in research settings?
- Methodology : Use high-performance liquid chromatography (HPLC) for purity assessment, mass spectrometry (MS) for molecular weight confirmation, and for structural elucidation. Analytical standards with validated spectral data (e.g., HPLC, MS, HNMR) are critical for reproducibility . For plasma concentration monitoring, fluorescent spectrometry offers rapid detection by leveraging synthetic carbon nanoparticles, enabling real-time pharmacokinetic analysis .
Q. How does this compound compare to parent compound deferasirox in iron chelation efficacy?
- Methodology : Conduct comparative studies using serum ferritin levels and liver iron concentration (LIC) as biomarkers. Network meta-analyses (NMA) can statistically evaluate efficacy differences, incorporating surface under the cumulative ranking curve (SUCRA) values to rank chelators. Existing data suggest deferasirox derivatives retain iron-binding capacity but may require dose optimization due to structural modifications .
Q. What are the key considerations for formulating this compound in dispersible tablets?
- Methodology : Apply Quality by Design (QbD) principles to optimize excipient ratios and dissolution profiles. Critical parameters include particle size distribution, wettability, and stability under accelerated conditions (e.g., 40°C/75% RH). Use design-of-experiments (DoE) to identify robust formulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in clinical outcomes involving this compound analogs?
- Methodology : Analyze trial design variables (e.g., patient stratification, dosing regimens) and mechanistic differences. For example, the DEFEAT Mucor trial found increased mortality with deferasirox due to iron depletion enhancing fungal virulence, whereas iron overload studies show benefit. Use preclinical models (e.g., murine mucormycosis) to test context-dependent effects .
Q. What molecular interactions underlie this compound’s dual role in iron chelation and apoptosis regulation?
- Methodology : Employ docking simulations and molecular dynamics to map binding interfaces with targets like Mcl-1 (anti-apoptotic protein) and iron-loaded transferrin. NMR titration assays can validate direct interactions, while mutagenesis studies (e.g., Lys234 in Mcl-1) clarify functional residues. The methoxycarbonyl group may alter pharmacokinetics without disrupting the core tridentate chelation motif .
Q. Can this compound be repurposed for non-therapeutic applications, such as environmental remediation?
- Methodology : Test its affinity for heavy metals (e.g., lead, arsenic) in contaminated water using inductively coupled plasma mass spectrometry (ICP-MS). Compare chelation efficiency to EDTA or deferoxamine. Structural analogs with enhanced hydrophobicity may improve adsorption in filtration systems .
Q. How does this compound modulate iron-mediated oxidative stress in neurodegenerative disease models?
- Methodology : Use in vitro models (e.g., SH-SY5Y neurons) to measure reactive oxygen species (ROS) via fluorescent probes (e.g., DCFH-DA). Correlate findings with in vivo outcomes in transgenic mice (e.g., Alzheimer’s models). The compound’s ability to sequester labile iron pools may mitigate Fenton reaction-driven neuronal damage .
Data Contradiction Analysis
- Clinical Efficacy vs. Toxicity : While deferasirox reduces LIC and cardiac iron in transfusion-dependent patients , its pro-survival effects in fungal infections (e.g., mucormycosis) are contextually harmful . Researchers must contextualize dosing and patient iron status in experimental designs.
- Mechanistic Specificity : Structural modifications (e.g., methoxycarbonyl) may enhance off-target binding (e.g., Mcl-1 inhibition) but reduce iron affinity. Competitive binding assays (e.g., isothermal titration calorimetry) can quantify trade-offs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
